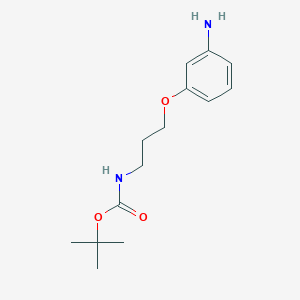

3-(3-N-Boc-aminopropoxy)aniline

Descripción general

Descripción

3-(3-N-Boc-aminopropoxy)aniline is a chemical compound with the molecular formula C14H22N2O3 and a molecular weight of 266.34 g/mol. It has gained significant attention in the research community due to its unique properties and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-(3-N-Boc-aminopropoxy)aniline can be synthesized from carbamic acid, N-[3-(3-nitrophenoxy)propyl]-, 1,1-dimethylethyl ester . The synthesis involves the following steps:

Reduction of Nitro Group: The nitro group in the precursor is reduced to an amino group.

Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to form the Boc-protected amine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same synthetic routes as in laboratory settings, with optimization for yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

3-(3-N-Boc-aminopropoxy)aniline undergoes various types of reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Boc-protected amine group.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Reduction Reagents: Commonly used reagents for the reduction of nitro groups include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Deprotection Reagents: Trifluoroacetic acid is commonly used for the removal of the Boc protecting group.

Major Products

Amino Derivatives: Deprotection of the Boc group yields the free amine, which can be further functionalized.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development and Synthesis

3-(3-N-Boc-aminopropoxy)aniline serves as an important intermediate in the synthesis of pharmaceuticals. The N-Boc (tert-butoxycarbonyl) protecting group allows for selective reactions without interfering with other functional groups. This property is particularly useful in the synthesis of complex molecules where specific reactivity is required.

- Example Case Study : In a study published by the American Chemical Society, this compound was utilized in the synthesis of novel anti-cancer agents. The compound's ability to undergo deprotection under mild conditions facilitated the introduction of reactive functionalities necessary for biological activity .

Materials Science

Polymer Chemistry

The compound can be polymerized to create new materials with desirable properties. For instance, N-Boc protected amines can be copolymerized with other monomers to produce hydrophilic polymers that are useful in drug delivery systems and tissue engineering.

- Data Table: Polymerization Characteristics

| Property | Value |

|---|---|

| Monomer Type | N-Boc protected amine |

| Polymerization Method | Free radical polymerization |

| Applications | Drug delivery systems, scaffolds for tissue engineering |

Synthetic Organic Chemistry

Reagent in Organic Synthesis

This compound is also utilized as a reagent in various organic reactions. Its structure enables it to participate in nucleophilic substitutions and coupling reactions, making it versatile for synthesizing more complex organic molecules.

- Example Reaction : The compound can react with electrophiles in the presence of a base to form substituted anilines, which are valuable in creating dyes and agrochemicals .

Summary of Applications

The following table summarizes key applications of this compound across different fields:

Mecanismo De Acción

The mechanism of action of 3-(3-N-Boc-aminopropoxy)aniline involves its interaction with specific molecular targets and pathways. The Boc-protected amine group allows for selective reactions and modifications, making it a valuable intermediate in synthetic chemistry.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(3-Aminophenoxy)propyl]-carbamic acid tert-butyl ester

- Carbamic acid, N-[3-(3-aminophenoxy)propyl]-, 1,1-dimethylethyl ester

Uniqueness

3-(3-N-Boc-aminopropoxy)aniline is unique due to its specific structure, which allows for selective reactions and modifications. Its Boc-protected amine group provides stability and selectivity in various chemical reactions .

Actividad Biológica

3-(3-N-Boc-aminopropoxy)aniline is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and applications in drug design.

Structural Characteristics

The compound features a tert-butoxycarbonyl (Boc) protective group attached to an aminopropoxy chain, which is further linked to an aniline moiety. This structural arrangement contributes to its rigidity and steric constraints, enhancing its interactions with biological targets.

Target Interactions

- Enzyme Inhibition : this compound has been studied for its inhibitory effects on soluble epoxide hydrolase (sEH), an enzyme associated with various diseases such as hypertension and inflammation. Inhibition of sEH may have therapeutic implications for conditions like rheumatoid arthritis and cardiovascular diseases .

- Peptidomimetics : The compound's structure makes it a promising candidate for designing peptidomimetic drugs, which mimic peptide structures while offering improved stability and bioavailability .

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may possess antiviral activity against viruses such as dengue and SARS-CoV-2, indicating potential applications in treating infectious diseases .

- Selective Binding : Its unique structure allows it to selectively bind to specific receptors, enhancing its therapeutic potential across various biochemical pathways .

Inhibition of Soluble Epoxide Hydrolase

Research has demonstrated the effectiveness of derivatives of this compound in inhibiting sEH, showing promise in treating inflammatory diseases and metabolic disorders. This inhibition can lead to reduced levels of pro-inflammatory mediators, thereby alleviating symptoms associated with chronic inflammatory conditions .

Antiviral Activity Against Dengue Virus

In vitro studies have shown that compounds derived from this compound can inhibit dengue virus replication in human primary monocyte-derived dendritic cells (MDDCs). This highlights their potential as antiviral agents against dengue virus infections .

Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to explore their biological activities further. The following table summarizes key findings from recent research:

| Study | Activity Tested | Results | Reference |

|---|---|---|---|

| Study A | sEH Inhibition | Significant inhibition observed | |

| Study B | Antiviral Activity | Effective against dengue virus | |

| Study C | Selective Binding | Enhanced binding affinity noted |

Propiedades

IUPAC Name |

tert-butyl N-[3-(3-aminophenoxy)propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-8-5-9-18-12-7-4-6-11(15)10-12/h4,6-7,10H,5,8-9,15H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFLUEKDTCFUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.